
An In-Depth Technical Guide to the Chemical
Structure and Properties of Ticrynafen

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tienilic Acid

Cat. No.: B017837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ticrynafen, also known as tienilic acid, is a potent loop diuretic with the unique additional

property of being a uricosuric agent. This dual mechanism of action made it a promising

therapeutic agent for hypertension, particularly in patients with hyperuricemia. However, reports

of hepatotoxicity led to its withdrawal from the market. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, mechanism of

action, metabolic pathways, and analytical methodologies of ticrynafen, intended to serve as a

valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Identification
Ticrynafen is chemically designated as [2,3-dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid.

Its structure comprises a dichlorinated phenoxyacetic acid moiety linked to a thiophene ring

through a carbonyl group.

Table 1: Chemical Identification of Ticrynafen
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Identifier Value

IUPAC Name
[2,3-dichloro-4-(2-

thienylcarbonyl)phenoxy]acetic acid

Synonyms Tienilic acid, Selacryn, ANP 3624

CAS Number 40180-04-9

Molecular Formula C₁₃H₈Cl₂O₄S

Molecular Weight 331.16 g/mol

SMILES O=C(O)COc1cc(C(=O)c2sccc2)c(Cl)c(Cl)c1

InChI Key AGHANLSBXUWXTB-UHFFFAOYSA-N

Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its

pharmacokinetic and pharmacodynamic behavior.

Table 2: Physicochemical Properties of Ticrynafen

Property Value Reference

Melting Point 149 °C

logP (computed) 4.1

Protein Binding >95% (primarily to albumin)

pKa Data not available

Aqueous Solubility Data not available

Experimental Protocols for Physicochemical Property
Determination
2.1.1. Determination of Melting Point
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The melting point of ticrynafen can be determined using the capillary method as described in

various pharmacopeias. The substance is introduced into a capillary tube and heated at a

controlled rate. The temperature range from the point at which the substance begins to melt to

when it is completely liquid is recorded as the melting point.

2.1.2. Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While a

computed value is available, an experimental determination can be performed using the shake-

flask method. A solution of ticrynafen is prepared in a biphasic system of n-octanol and water.

After equilibration, the concentration of ticrynafen in each phase is determined by a suitable

analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography

(HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase.

2.1.3. Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of

ticrynafen is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the

solution is monitored throughout the titration, and the pKa is determined from the titration curve

as the pH at which half of the acid has been neutralized.

2.1.4. Determination of Aqueous Solubility

The aqueous solubility of ticrynafen can be determined by the shake-flask method. An excess

amount of solid ticrynafen is added to water in a sealed container and agitated at a constant

temperature until equilibrium is reached. The suspension is then filtered, and the concentration

of ticrynafen in the saturated solution is quantified using a validated analytical method like

HPLC.

Mechanism of Action
Ticrynafen exhibits a dual mechanism of action, functioning as both a loop diuretic and a

uricosuric agent.

Diuretic Effect: Inhibition of the Na-K-2Cl Symporter
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As a loop diuretic, ticrynafen acts on the thick ascending limb of the loop of Henle in the kidney.

It inhibits the Na-K-2Cl symporter (NKCC2) on the apical membrane of the epithelial cells. This

inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular

fluid into the bloodstream. The increased concentration of these ions in the tubular fluid leads

to an osmotic diuresis, resulting in increased excretion of water and electrolytes.
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Diuretic mechanism of ticrynafen.

Uricosuric Effect: Inhibition of URAT1
Ticrynafen's uricosuric effect is attributed to its inhibition of the urate transporter 1 (URAT1),

which is located on the apical membrane of the proximal tubule cells. URAT1 is responsible for

the reabsorption of uric acid from the renal tubules back into the blood. By inhibiting URAT1,

ticrynafen increases the excretion of uric acid in the urine, thereby lowering serum uric acid

levels.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b017837?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proximal Tubule Lumen

Proximal Tubule Epithelial Cell Interstitium / Blood

Uric Acid

Urate Transporter 1
(URAT1)

Transport

Uric Acid ReabsorptionFacilitatesTicrynafen
Inhibits

Click to download full resolution via product page

Uricosuric mechanism of ticrynafen.

Metabolism and Pharmacokinetics
Metabolic Pathway
Ticrynafen is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with

CYP2C9 being a key enzyme involved. The metabolism proceeds through two main pathways:

Oxidation of the thiophene ring: This leads to the formation of a reactive thiophene sulfoxide

intermediate. This electrophilic metabolite is believed to be responsible for the covalent

binding to CYP2C9, leading to its inactivation and contributing to the observed hepatotoxicity.

Hydroxylation of the thiophene ring: This results in the formation of a 5-hydroxy metabolite,

which is a major metabolite of ticrynafen.
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Metabolic pathway of ticrynafen.

Pharmacokinetic Parameters
Ticrynafen is well-absorbed after oral administration. It is highly bound to plasma proteins and

has a relatively short elimination half-life.

Table 3: Pharmacokinetic Parameters of Ticrynafen in Humans

Parameter Value Reference

Bioavailability (F)
Essentially complete after oral

administration

Time to Peak Concentration

(Tmax)
Data not available

Peak Plasma Concentration

(Cmax)
Data not available

Volume of Distribution (Vd) Data not available

Elimination Half-life (t½) ~6 hours

Clearance (CL) Rapid

Protein Binding >95%

Synthesis
The synthesis of ticrynafen has been described in the patent literature (DE 2048372). A general

synthetic route involves the Friedel-Crafts acylation of 2,3-dichlorophenoxyacetic acid with 2-

thenoyl chloride.

A detailed experimental protocol for the synthesis of ticrynafen is not publicly available in peer-

reviewed literature. The following is a generalized representation based on the patent

information.
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Starting Materials

2,3-Dichlorophenoxyacetic Acid
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Generalized synthesis workflow for ticrynafen.

Analytical Methods
Several analytical methods have been developed for the quantification of ticrynafen and its

metabolites in biological matrices.

Gas-Liquid Chromatography (GLC)
A sensitive GLC assay has been described for the determination of ticrynafen and its

metabolites in urine, serum, and plasma. The method involves the derivatization of the

carboxylic acid groups by methylation and the hydroxyl group of one of the metabolites by

trimethylsilylation to improve volatility and chromatographic separation.

Experimental Protocol Outline (GLC):

Sample Preparation: Extraction of ticrynafen and its metabolites from the biological matrix

using an organic solvent.

Derivatization: Methylation of carboxylic acid groups using a suitable methylating agent (e.g.,

diazomethane or BF₃-methanol). Trimethylsilylation of the hydroxylated metabolite using a

silylating agent (e.g., BSTFA).

GLC Analysis:

Column: A suitable capillary column (e.g., non-polar or medium-polarity).

Carrier Gas: Nitrogen or Helium.
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Injector and Detector Temperature: Optimized for the derivatized analytes.

Temperature Program: A programmed temperature gradient to ensure separation of the

analytes.

Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Quantification: Using an internal standard and a calibration curve.

High-Performance Liquid Chromatography (HPLC)
HPLC methods offer a reliable and sensitive alternative for the determination of ticrynafen and

its metabolites in plasma and urine. Reversed-phase HPLC with UV detection is commonly

employed.

Experimental Protocol Outline (HPLC):

Sample Preparation: Protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to

isolate the analytes from the plasma or urine matrix.

HPLC Analysis:

Column: A C18 reversed-phase column.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an

organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detector set at the wavelength of maximum absorbance for ticrynafen.

Quantification: Using an internal standard and a calibration curve constructed by plotting the

peak area ratio of the analyte to the internal standard against the concentration.

Conclusion
Ticrynafen remains a molecule of significant interest due to its unique dual pharmacological

action. Despite its withdrawal from the market, the study of its chemical properties, mechanism

of action, and metabolic fate continues to provide valuable insights into drug design,
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metabolism-mediated toxicity, and the complex interplay between drugs and biological

systems. This technical guide consolidates the available scientific information on ticrynafen,

offering a foundational resource for researchers in the pharmaceutical sciences. Further

investigation into the specific molecular interactions of ticrynafen with its target transporters and

metabolizing enzymes could pave the way for the design of safer and more effective diuretics

and uricosuric agents.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure
and Properties of Ticrynafen]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017837#chemical-structure-and-properties-of-
ticrynafen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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